Product packaging for 2-Benzylcyclohexanone(Cat. No.:CAS No. 946-33-8)

2-Benzylcyclohexanone

Cat. No.: B1266569
CAS No.: 946-33-8
M. Wt: 188.26 g/mol
InChI Key: CUYLPYBYCYQGCE-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Synthesis Research

2-Benzylcyclohexanone, a substituted cyclic ketone, holds a significant position in the field of organic chemistry. Its structure, which combines a cyclohexanone (B45756) ring with a benzyl (B1604629) group at the alpha position, provides a versatile scaffold for a multitude of chemical transformations. The presence of the carbonyl group and the adjacent stereocenter makes it a key subject in studies of stereoselective synthesis and reaction mechanisms.

The synthesis of this compound itself presents fundamental challenges and learning opportunities in organic synthesis. The direct alkylation of cyclohexanone with a benzyl halide, for instance, highlights the complexities of enolate chemistry, including the potential for over-alkylation and O-alkylation versus C-alkylation. stackexchange.com To overcome these issues, more selective methods have been developed, such as using an enamine or employing a beta-ketoester intermediate for a more controlled reaction. stackexchange.com An alternative and reliable route involves an aldol (B89426) condensation between cyclohexanone and benzaldehyde, followed by reduction of the resulting enone. stackexchange.com This latter method avoids the common pitfalls of direct alkylation. stackexchange.com The study of these synthetic pathways provides valuable insights into the strategic control of reactivity and selectivity in organic reactions.

Significance in Advanced Chemical Synthesis and Derivatization

The this compound framework is a valuable starting point for the construction of more complex molecular architectures. Its ketone functionality and the adjacent methylene (B1212753) group of the benzyl substituent are ripe for a wide array of derivatization reactions. Research has demonstrated its utility in the synthesis of intricate polycyclic systems.

A notable example is its use in the synthesis of derivatives of schweinfurthin B, a natural product with potent antiproliferative properties. researchgate.net In this context, a functionalized this compound derivative is created via an organocuprate addition to an exo-methylene cyclohexanone. researchgate.net This intermediate then undergoes ring-closing reactions to form the core structure of tetrahydroxanthene, a key component of the schweinfurthin family. researchgate.net

Furthermore, the principles of asymmetric synthesis are often applied to create chiral 2-substituted cyclohexanones, underscoring the importance of this structural motif in producing enantiomerically pure compounds. Catalytic asymmetric methods, including those employing chiral organocatalysts or transition metal complexes, have been developed to control the stereochemistry at the alpha-position of cyclohexanones. nih.govnih.govrsc.org These advanced synthetic strategies allow for the preparation of specific stereoisomers of this compound derivatives, which is crucial for their application in the synthesis of biologically active molecules.

Derivatization Approach Reagents/Catalyst Product Type Significance
Organocuprate AdditionOrganocuprate, exo-methylene cyclohexanoneFunctionalized this compoundIntermediate for Schweinfurthin B synthesis researchgate.net
Catalytic Asymmetric α-ArylationPalladium catalyst, chiral ligandChiral α-aryl cyclohexanonesAccess to enantiomerically pure complex molecules nih.gov
Photocatalytic α-ArylationOrganophotocatalyst (PXZ-TRZ), Aryl halideα-Aryl cyclohexanonesMild conditions for C-C bond formation rsc.org
Enamine AlkylationChiral enamine, Benzyl bromideChiral this compoundAsymmetric synthesis of the target compound

Role as an Intermediate in Natural Product and Pharmaceutical Analog Synthesis

This compound and its analogs are crucial building blocks in the synthesis of various natural products and pharmaceutical drugs. The closely related compound, 2-benzylcyclopentanone (B1335393), serves as a key intermediate in the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). google.comgoogle.com The synthesis of Loxoprofen from 2-benzylcyclopentanone involves a Friedel-Crafts acylation followed by a series of transformations to introduce the propionic acid side chain. google.com While the direct use of this compound for Loxoprofen synthesis is not the primary route, the chemistry involved is analogous and highlights the importance of α-benzyl cyclic ketones in medicinal chemistry.

Target Molecule/Class Starting Material Key Transformation Reference
Loxoprofen (analogous synthesis)2-BenzylcyclopentanoneFriedel-Crafts Acylation google.com
Schweinfurthin B DerivativesFunctionalized this compoundRing-closing reaction researchgate.net
TetrahydroindolesCyclohexanoneThree-component cascade reaction wikipedia.orgenamine.net
Bicyclic Furan (B31954) and Pyrrole (B145914) DerivativesAllylated Cyclohexanone DerivativesBase or amine-mediated cyclization unige.ch

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O B1266569 2-Benzylcyclohexanone CAS No. 946-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylcyclohexan-1-one
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InChI

InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Source PubChem
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InChI Key

CUYLPYBYCYQGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
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DSSTOX Substance ID

DTXSID501314740
Record name 2-Benzylcyclohexanone
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Molecular Weight

188.26 g/mol
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CAS No.

946-33-8
Record name 2-Benzylcyclohexanone
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Record name 2-Benzylcyclohexan-1-one
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Synthetic Methodologies and Reaction Pathways for 2 Benzylcyclohexanone

Classical and Established Synthetic Routes

Condensation Reactions

Condensation reactions represent a fundamental approach to the synthesis of 2-benzylcyclohexanone, often proceeding through an aldol-type mechanism.

Benzylmagnesium Bromide with Cyclohexanone (B45756)

The reaction of a Grignard reagent, specifically benzylmagnesium bromide, with cyclohexanone is a classical method for introducing the benzyl (B1604629) group. chemicalbook.com This reaction initially forms 1-benzylcyclohexanol, which is subsequently oxidized to yield this compound. rsc.org The Grignard reagent is typically prepared by reacting benzyl chloride with magnesium turnings in an anhydrous ether solvent. chemicalbook.com

A notable variation involves the reaction of benzylmagnesium chloride with 3-ethoxycyclohex-2-en-1-one, which after reaction and purification, yields the target compound. dicp.ac.cn

Organocuprate Addition to exo-Methylene Cyclohexanones

Organocuprate reagents, also known as Gilman reagents, offer a milder and more selective method for carbon-carbon bond formation. youtube.commasterorganicchemistry.com The synthesis of this compound can be accomplished through the conjugate addition of an organocuprate to an exo-methylene cyclohexanone. researchgate.netscribd.com This approach has been utilized in the synthesis of derivatives of this compound. researchgate.net The reaction typically involves the generation of the organocuprate from an organolithium compound and a copper(I) halide, which then reacts with the α,β-unsaturated ketone. wikipedia.org

ReactantsReagentsProductYieldReference
1-bromo-3-methoxybenzene, n-BuLi, CuCN·2LiCl, exo-methylene cyclohexanoneEt2O2-(3-methoxybenzyl)cyclohexanone85% scribd.com

Oxidation Reactions for Ketone Functionality Introduction

The introduction of the ketone functionality is a crucial step in syntheses starting from precursors like 2-benzylcyclohexanol (B14167845). Oxidation of 2-benzylcyclohexanol to this compound can be achieved using various oxidizing agents. rsc.org A common method involves the use of chromic acid in acetic acid, which provides the ketone in good yield. rsc.org Catalytic reduction of 2-benzylidenecyclohexanone (B74925) can produce cis-2-benzylcyclohexanol, which can then be oxidized. researchgate.net

Starting MaterialOxidizing AgentSolventProduct
2-benzylcyclohexanolChromic acidAcetic acidThis compound
2-benzylcyclohexanolPlatinumAcidic methanol (B129727)cis-2-benzylcyclohexanol

Alkylation of Silyl (B83357) Enol Ethers of Cyclohexanone

The alkylation of silyl enol ethers provides a regioselective method for the synthesis of α-substituted ketones. The reaction of 1-trimethylsiloxycyclohexene, the silyl enol ether of cyclohexanone, with benzyl bromide in the presence of a silver(I) salt promoter, such as silver perchlorate (B79767), yields this compound. oup.com This method offers good yields for mono-benzylated products. oup.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures. oup.com

Research has shown that various silyl enol ethers can be successfully benzylated using this method. oup.com The choice of silver salt can influence the reaction outcome, with silver perchlorate often giving the best results. oup.com

Silyl Enol EtherAlkylating AgentPromoterSolventTemperatureYieldReference
1-trimethylsiloxycyclohexeneBenzyl bromideSilver perchlorateDichloromethane-78 to 0 °C64% oup.com
1-phenyl-1-trimethylsiloxyetheneBenzyl bromideSilver perchlorateDichloromethane-44% oup.com

Acetoacetic Ester Synthesis Variants

The acetoacetic ester synthesis is a versatile method for preparing ketones. scribd.comwikipedia.org A variation of this synthesis can be employed to produce this compound. orgoreview.com This involves the alkylation of ethyl 2-oxocyclohexanecarboxylate, a cyclic β-keto ester, with a benzyl halide. orgoreview.com The resulting product is then subjected to hydrolysis and decarboxylation to yield this compound. orgoreview.com The initial step involves the deprotonation of the β-keto ester with a strong base to form an enolate, which then acts as a nucleophile. wikipedia.org

The general mechanism involves:

Formation of an enolate from the β-keto ester using a base.

Nucleophilic attack of the enolate on the benzyl halide.

Hydrolysis of the ester group.

Decarboxylation of the resulting β-keto acid. wikipedia.org

Advanced and Stereoselective Synthetic Approaches

Enantioselective Protonation of Prochiral Enolates

A key strategy for establishing chirality at the α-carbon of this compound involves the enantioselective protonation of its corresponding prochiral enolate. This method relies on the use of a chiral proton source to deliver a proton to one of the two enolate faces preferentially, thereby creating a stereocenter.

Researchers have successfully employed optically pure γ-hydroxyselenoxides as chiral proton sources for the enantioselective protonation of simple enolates. oup.comtheadl.com A notable example involves the use of an optically pure γ-hydroxyselenoxide derived from camphor. oup.com The reaction of the zinc bromide enolate of this compound with the (Sse)-selenoxide afforded (S)-2-benzylcyclohexanone with high enantioselectivity. oup.comtheadl.comoup.com The proposed mechanism suggests that intramolecular hydrogen bonding between the hydroxy group and the seleninyl-oxygen of the chiral proton source plays a crucial role in the asymmetric induction. oup.comtheadl.com

The synthesis of these chiral selenoxides begins with the reaction of bromocamphor with lithium arylselenolate to form a camphorselenide. oup.com Subsequent reduction of the carbonyl group and diastereoselective oxidation yields the desired optically pure γ-hydroxyselenoxide. oup.com

The efficiency of the enantioselective protonation is highly dependent on the reaction conditions and the nature of the enolate's counter-ion. For the protonation of the enolate of this compound, a significant improvement in both chemical yield and enantiomeric excess (ee) was observed when the lithium enolate was converted to the zinc bromide enolate. oup.com

When the lithium enolate of this compound was treated with the (Sse)-selenoxide, the resulting (S)-2-benzylcyclohexanone was obtained with a modest ee. However, by first forming the zinc bromide enolate and then reacting it with the same chiral proton source, the enantiomeric excess surged to as high as 89%, with a chemical yield of 81%. oup.com This highlights the critical role of the metal counter-ion in organizing the transition state to achieve high levels of stereocontrol. Further studies have shown that factors such as π-π stacking between the benzene (B151609) rings of the selenoxide and the substrate are not the primary drivers of this asymmetric induction. oup.com

Enolate Counter-ionChiral Proton SourceProduct ConfigurationEnantiomeric Excess (ee)Chemical Yield
Lithium(Sse)-1c(S)Moderate-
Zinc Bromide(Sse)-1c(S)89%81%
Zinc Bromide(Rse)-1c(R)-82%

Thermodynamically Controlled Deracemization

An alternative and powerful approach to obtaining enantiomerically enriched this compound is through thermodynamically controlled deracemization. This process starts with a racemic mixture of the ketone and, under equilibrium conditions, converts it into a single, more stable diastereomeric complex with a chiral host, leading to an excess of one enantiomer in the solution.

This method involves the use of optically active host compounds to form inclusion complexes with one enantiomer of this compound preferentially. jst.go.jpresearchgate.net A widely used class of host molecules for this purpose is TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). clockss.org For instance, racemic this compound can be deracemized using (-)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[5.4]decene under alkaline conditions. jst.go.jpresearchgate.net

The process involves stirring a mixture of the racemic ketone, the chiral host, and a base (e.g., sodium hydroxide) in a suitable solvent system. clockss.org The host molecule selectively forms a more stable crystalline inclusion complex with one enantiomer. X-ray crystallographic studies have revealed that the host molecule includes the (R)-enantiomer of this compound through a combination of hydrogen bonding and van der Waals interactions. jst.go.jpresearchgate.net This selective complexation shifts the equilibrium in the solution, as the uncomplexed enantiomer continuously racemizes under the basic conditions until the thermodynamically more stable complex precipitates, affording the target enantiomer in high yield and ee. jst.go.jp For example, using a TADDOL host, (±)-2-benzylcyclohexanone was converted to the (R)-isomer with a 74% ee in quantitative yield. jst.go.jpresearchgate.net

The choice of solvent is a critical parameter that significantly influences the efficiency of thermodynamically controlled deracemization. researchgate.netresearchgate.net The ratio of the solvent components in a mixture can dramatically affect the enantioselectivity of the process. researchgate.net For the deracemization of α-substituted cycloalkanones using TADDOL hosts in alkaline aqueous methanol, the H2O/MeOH ratio plays a crucial role. researchgate.netresearchgate.net

In the deracemization of this compound and its derivatives, a 1:1 mixture of H2O/MeOH has been found to be particularly effective. clockss.org For instance, the deracemization of (±)-2-(4-methylbenzyl)cyclohexanone in the presence of a TADDOL host and a 1:1 H2O/MeOH solvent system resulted in the (R)-enantiomer with a 98% ee and an 85% yield. researchgate.netresearchgate.net This highlights the profound impact of the solvent environment on the delicate balance of interactions governing the host-guest complexation and, consequently, the final enantiomeric purity of the product. researchgate.net

SubstrateHost CompoundSolvent System (H2O/MeOH)Product ConfigurationEnantiomeric Excess (ee)Yield
(±)-2-BenzylcyclohexanoneTADDOL (2a)1:1(R)74%Quantitative
(±)-2-(4-Methylbenzyl)cyclohexanoneTADDOL (1a)1:1(R)98%85%
X-ray Crystallographic Studies of Host-Guest Complexes

The precise three-dimensional arrangement of molecules is fundamental to understanding chemical interactions, and X-ray crystallography is a primary tool for this purpose. xray.cznih.gov In the context of this compound synthesis and purification, X-ray crystallography has been instrumental in elucidating the structure of host-guest inclusion complexes, which are entities where molecules are held together by non-covalent forces. xray.czresearchgate.net

A notable study successfully determined the crystal structure of an inclusion complex formed between the chiral host compound (-)-(R,R)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[5.4]decane, a TADDOL derivative, and the guest molecule, (R)-2-benzylcyclohexanone. researchgate.netresearchgate.netacs.org This analysis revealed that the host molecule strategically encapsulates the guest molecule. researchgate.netresearchgate.net The stabilization of this supramolecular assembly is achieved through a combination of hydrogen bonding and van der Waals interactions. researchgate.netresearchgate.net Such structural insights are crucial for understanding the mechanics of inclusion phenomena, including optical resolution, where a racemic mixture is separated into its constituent enantiomers. researchgate.net

Enantioselective Alkylation Strategies

The creation of specific stereoisomers (enantiomers) is a critical challenge in organic synthesis. Enantioselective alkylation strategies provide a direct route to chiral molecules like this compound, ensuring a high proportion of the desired enantiomer.

Chiral Imines from Cyclic Ketones and Chiral Methoxyamines

A foundational step in many asymmetric alkylation methods involves the conversion of the starting ketone into a chiral imine. This is readily achieved by reacting a cyclic ketone, such as cyclohexanone, with a chiral methoxyamine. researchgate.netresearchgate.net For instance, chiral imines like (S)-2 can be prepared from cyclic ketones and the chiral methoxyamine, (S)-I. researchgate.netresearchgate.net This process establishes a chiral environment around the reaction center, which is essential for guiding the subsequent stereoselective alkylation step. nih.govuoa.gr The resulting imines are often stable and can be used in the next reaction stage without extensive purification. uoa.gr

Metalation and Alkylation Followed by Imine Hydrolysis

Following the formation of the chiral imine, the next step is metalation to form a more reactive intermediate. This is typically accomplished using a strong base like lithium diisopropylamide (LDA), which deprotonates the carbon atom alpha to the imine group, creating a rigid, chelated lithioenamine. nih.govuoa.gracs.org The rigidity of this intermediate is key to achieving high enantioselectivity. uoa.gr

This lithiated species is then treated with an alkylating agent, such as benzyl bromide. acs.org The alkyl group adds to the alpha-carbon from the less sterically hindered face of the complex, a direction dictated by the chiral auxiliary. uoa.gr The final step is the hydrolysis of the alkylated imine, typically using an aqueous acid like oxalic acid, which cleaves the imine to reveal the desired 2-alkylcycloalkanone, in this case, this compound, with high enantiomeric purity (87-100% enantiomeric excess). researchgate.netresearchgate.netuoa.gr The chiral auxiliary can often be recovered and reused. uoa.gr

The table below summarizes results for the enantioselective alkylation of cyclohexanone via a chiral imine intermediate.

Alkyl Halide (RX)Yield (%)Enantiomeric Excess (% ee)Absolute Configuration
Methyl iodide65>95 (S)S
Ethyl iodide75>95 (S)S
n-Propyl iodide72>95 (S)S
Benzyl bromide70Not Determined-
Data sourced from studies on enantioselective alkylations of cyclohexanone imines derived from chiral methoxyamines. uoa.gr
Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl

An alternative strategy for enantioselective alkylation utilizes organometallic catalysis. Specifically, the catalytic asymmetric alpha-alkylation of tributyltin enolates with primary alkyl halides can be catalyzed by a chiral chromium(salen) complex, [Cr(salen)Cl]. princeton.edunih.gov This reaction represents a significant transition-metal-catalyzed system for the α-alkylation of carbonyl substrates. nih.gov The process is effective for five-, six-, and seven-membered ring ketones, yielding products with α-quaternary stereocenters in high enantioselectivity. princeton.edunih.gov

Initial studies showed that among various metal(salen) complexes, the chromium complex was the most promising for promoting the alkylation of the tributyltin enolate of cyclohexanone. princeton.edu The reaction involves the tributyltin enolate of cyclohexanone as the nucleophile and a benzyl halide as the electrophile, which would produce this compound. This method provides a powerful and highly selective route to enantioenriched α-substituted ketones. princeton.edu

Impact of Steric and Electronic Variations of Salen Ligands and Solvents

The success of the [Cr(salen)Cl]-catalyzed alkylation is highly dependent on the structure of the salen ligand and the reaction conditions. The steric and electronic properties of the salen ligands are tunable, which is critical for their effectiveness in asymmetric reactions. ucla.eduresearchgate.netrsc.org

Ligand Effects:

Steric Bulk: Variation of the substituents on the salen ligand has a significant impact. For instance, in related alkylations of acyclic tin enolates, a catalyst with an -OTIPS (triisopropylsilyl) derivative was found to be more reactive and enantioselective than one with a tert-butyl group. ucla.edu

Electronic Properties: The electronic nature of the ligand substituents also plays a role. Electron-withdrawing groups on the catalyst have been observed to increase the enantiomeric excess of the product in some systems. caltech.edu

Solvent and Counterion Effects:

Solvent Polarity: The enantioselectivity of the alkylation is strongly dependent on the solvent. ucla.edu Nonpolar solvents such as benzene or o-xylene (B151617) generally afford better results than polar solvents like acetonitrile (B52724) or tetrahydrofuran (B95107). ucla.edu This suggests that the transition state may be influenced by ion pairing. ucla.edu

Counterion: A significant effect of the catalyst's counterion on enantioselectivity and conversion has been observed. In one study, an iodide counterion on the chromium complex led to higher yield and enantioselectivity compared to other counterions. ucla.edu

These findings underscore the importance of optimizing the catalyst structure and reaction medium to achieve maximum efficiency and stereocontrol. nih.govrsc.org

Microbial Transformation and Biocatalysis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. thieme-connect.de Microorganisms and their enzymes can perform complex transformations with high enantio- and regioselectivity.

For this compound, a key biocatalytic method is the enantiofacially selective hydrolysis of a precursor molecule. The yeast Pichia farinosa has been shown to efficiently hydrolyze the enol ester of this compound. researchgate.net This microbial transformation produces (R)-2-benzylcyclohexanone in good yield (65-70%) and high enantiomeric excess (84–87% e.e.). researchgate.net This optically active ketone serves as a valuable starting material for the synthesis of various natural products. researchgate.netethz.ch

Additionally, Baeyer-Villiger monooxygenases (BVMOs) have been investigated for the oxidation of this compound. scispace.com One study noted that a specific BVMO mutant was capable of converting this compound with a very high enantiomeric ratio (E value >200) in favor of the (R)-lactone product. scispace.com Other research has explored the ketoreductase-catalyzed reduction of this compound. researchgate.netresearchgate.net

The table below summarizes key biocatalytic transformations involving this compound.

Biocatalyst/MicroorganismTransformation TypeSubstrateProductEnantiomeric Excess (ee)
Pichia farinosa IAM 4682Enantioselective HydrolysisEnol ester of this compound(R)-2-benzylcyclohexanone84-87%
Baeyer-Villiger Monooxygenase (mutant)Baeyer-Villiger OxidationThis compoundCorresponding lactoneHigh (E > 200)
Data compiled from studies on microbial transformations. researchgate.netscispace.com

Catalytic Asymmetric Decarboxylative Coupling Reactions

Palladium-catalyzed decarboxylative coupling reactions represent a powerful strategy for the asymmetric synthesis of ketones, including derivatives of this compound. These methods often involve the in-situ generation of nucleophiles under mild conditions, avoiding the need for strong bases.

The palladium-catalyzed decarboxylative allylation of β-keto allylic esters is a well-established method for synthesizing γ,δ-unsaturated ketones. ku.educaltech.edu This reaction proceeds through the formation of a palladium-enolate intermediate upon decarboxylation, which then undergoes allylation. nih.gov The use of chiral ligands, such as those derived from phosphino-oxazolines (PHOX) or Trost ligands, can induce high levels of enantioselectivity. ku.eduwiley.com For instance, the decarboxylative allylation of cyclic ketone derivatives has been shown to produce products with excellent yields and enantioselectivities, often exceeding 90% e.e. ku.edu

A key advantage of the palladium-catalyzed decarboxylative allylation is its high degree of regiospecificity. The reaction typically proceeds through the allylation of the kinetic enolate, which is formed regioselectively. ku.edu This avoids issues with the formation of constitutional isomers that can arise from the equilibration of enolates under basic conditions. nih.gov The stereospecificity of the reaction is controlled by the chiral catalyst, which orchestrates the enantioselective formation of the new stereocenter. For example, the enantioconvergent decarboxylative allylation of racemic α-substituted 2-carboxyallylcyclohexanones has been demonstrated, where the palladium catalyst controls the formation of a single enantiomer of the product in high e.e. caltech.edu

Table 2: Palladium-Catalyzed Asymmetric Decarboxylative Allylation of Cyclohexanone Derivatives

Catalyst System Ligand Type Substrate Type Product Type Enantiomeric Excess (e.e.)
Pd(0) / Chiral Ligand Trost Ligands β-Keto Allylic Esters γ,δ-Unsaturated Ketones >90%
Pd(0) / Chiral Ligand PHOX Ligands β-Keto Allylic Esters γ,δ-Unsaturated Ketones High
[Pd₂(dba)₃] / (S)-tBu-PHOX PHOX Racemic α-substituted 2-carboxyallylcyclohexanones Enantioenriched Quaternary Cycloalkanones Excellent

Tandem Photocatalyzed Annulation for Cyclohexanone Synthesis

A novel and convergent approach to substituted cyclohexanones involves a tandem photocatalyzed annulation reaction. This methodology combines N-heterocyclic carbene (NHC) catalysis and photoredox catalysis in a single pot to construct complex cyclic structures from simple precursors. nih.govrsc.org

This synthetic strategy utilizes a formal [5+1] cycloaddition to generate α,β-disubstituted cyclohexanones. nih.govrsc.org The reaction mechanism involves two distinct photoredox cycles. nih.gov In the first cycle, an acyl azolium intermediate, generated from an acyl imidazole (B134444) and an NHC, is reduced to form a ketyl radical. Concurrently, a benzylic ketone precursor is oxidized to a benzylic radical. The coupling of these two radicals leads to a linear ketone intermediate. nih.govrsc.org

The second photoredox cycle involves the single-electron oxidation of the enol or enolate of the linear ketone intermediate. nih.gov This generates an α-benzylic radical, which then undergoes an intramolecular cyclization onto a pendant alkene. The resulting radical can then be reduced and protonated to afford the final cyclohexanone product. nih.govrsc.org This tandem process allows for the construction of two new carbon-carbon bonds under mild conditions, avoiding the need for strong bases or expensive metal catalysts. nih.gov

Table 3: Tandem Photocatalyzed Annulation for Cyclohexanone Synthesis

Catalysis Type Key Intermediates Reaction Type Key Features
N-Heterocyclic Carbene (NHC) and Photoredox Acyl azolium radical, Benzylic radical Tandem [5+1] Annulation Two distinct photoredox cycles, Mild reaction conditions, Convergent synthesis
α-Oxidation of Benzylic Ketones in Tandem Processes

A notable method for the synthesis of substituted cycloalkanones, including structures related to this compound, involves a tandem carbene and photoredox-catalyzed process. This approach achieves a formal [5+1] cycloaddition and features a novel α-oxidation of benzylic ketones. nih.govresearchgate.net The reaction offers a mild pathway to construct two adjacent C-C bonds, avoiding the use of strong bases or costly metal catalysts. nih.gov

The mechanism proceeds through several key steps. Initially, a benzyl radical is generated from a radical precursor via single-electron oxidation and fragmentation. Concurrently, an acyl azolium, formed in situ, undergoes single-electron reduction to an acyl azolium radical. The intermolecular coupling of these two radical species, followed by the loss of an N-heterocyclic carbene (NHC), yields a linear ketone intermediate. Subsequent single-electron oxidation of the corresponding enol or enolate form generates an α-benzylic radical, which then undergoes intramolecular cyclization to form the cyclohexanone product. nih.gov This tandem process, combining two distinct catalytic cycles in one pot, provides an efficient route to complex cycloalkanones that are valuable precursors for various applications. nih.govresearchgate.net

Transition Metal-Catalyzed Organothiolation Reactions

Transition metal catalysis, particularly with rhodium complexes, provides an effective method for the organothiolation of ketones at the α-position. nih.gov These reactions often involve the cleavage of the S-S bond in disulfides and the formation of a new C-S bond. nih.govamazonaws.com

Rhodium complexes can catalyze the α-thiolation of ketones that possess acidic α-protons, such as this compound. mdpi.com In a specific example, the reaction of this compound with 2-methylthio-1,2-diphenylethanone in the presence of a rhodium catalyst system [RhH(PPh₃)₄ and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe)] and dimethyl disulfide in refluxing tetrahydrofuran (THF) yielded 2-benzyl-2-methylthiocyclohexanone. mdpi.com

Table 1: Rhodium-Catalyzed α-Methylthiolation of this compound mdpi.com

Reactant 1Reactant 2Catalyst SystemAdditiveSolventConditionsProductYield
This compound2-Methylthio-1,2-diphenylethanoneRhH(PPh₃)₄ (4 mol%), dppe (8 mol%)Dimethyl disulfide (12 mol%)THFReflux, 3 h2-Benzyl-2-methylthiocyclohexanone47%

The regioselectivity of the rhodium-catalyzed thiolation of unsymmetrical ketones is significantly influenced by the stability and formation of the corresponding enol or enolate intermediates. mdpi.comresearchgate.net In the case of this compound, the acidic proton at the α-position bearing the benzyl group is preferentially abstracted to form the more substituted, and often more stable, enolate. mdpi.com This directs the incoming electrophilic sulfur species to that specific carbon.

The reaction of this compound to form 2-benzyl-2-methylthiocyclohexanone demonstrates this regioselectivity, where the methylthio group is introduced at the benzylic α-carbon. mdpi.com The involvement of the enol form is a critical factor in determining the outcome of the reaction, as the catalyst system interacts with this intermediate to facilitate the C-S bond formation. mdpi.com

Derivatization and Functionalization Strategies

This compound serves as a versatile intermediate for the synthesis of more complex polycyclic structures.

A well-established synthetic route utilizes this compound and its derivatives as key intermediates for the preparation of substituted tetrahydrofluorenes. acs.org This method, first described in the 1950s, involves the conversion of the benzylcyclohexanone precursor into the tricyclic tetrahydrofluorene core structure. acs.org These resulting tetrahydrofluorene ligands can be further modified, for example, by creating bridged systems (e.g., ethylene- or dimethylsilylene-bridged) for use in the synthesis of metallocene catalysts for α-olefin polymerization. acs.org

Table 2: Synthesis of Tetrahydrofluorenes from this compound Derivatives acs.org

Starting MaterialProduct
This compound (and derivatives)Substituted Tetrahydrofluorenes
Tetrahydrofluorene LigandsEthylene- and Dimethylsilylene-bridged Ligands
Bridged LigandsZirconocene Catalysts

Researchers have investigated the use of this compound derivatives in the synthesis of the core structure of xanthenes. researchgate.netscribd.com One approach involves the conjugate addition of an organocuprate to an exo-methylene cyclohexanone, yielding a this compound with a functionalized benzyl substituent. researchgate.net Subsequent acid-catalyzed ring-closing reactions of these intermediates can form the central pyran ring of the tetrahydroxanthene core. researchgate.netscribd.com For instance, attempts have been made to cyclize functionalized this compound derivatives using Lewis acids like BF₃·OEt₂ to yield the corresponding xanthene structure, although success can be limited by decomposition pathways. scribd.com

Another strategy involves the cyclization of phenolic derivatives of benzylcyclohexanones. For example, cleavage of a methyl ether on the benzyl group to reveal a phenol (B47542) allows for an intramolecular reaction to form the xanthene ring system. scribd.com

Formation of Glycolloylcyclohexanols or their Acetates

A preparative method has been established for this compound and its analogs with substitutions on the aromatic nucleus. researchgate.netresearchgate.net Following their synthesis, these compounds can be converted into the corresponding glycolloylcyclohexanols or their acetate (B1210297) derivatives. researchgate.netresearchgate.net This transformation pathway allows for the introduction of further functionality onto the cyclohexyl ring. A key aspect of this process is the ability to separate stereoisomers at the substituted acetylcyclohexanol stage, highlighting its utility in stereoselective synthesis. researchgate.netresearchgate.net

Alpha-Methylthiolation to 2-Benzyl-2-methylthiocyclohexanone

The introduction of a methylthio group at the alpha position of this compound can be achieved through a rhodium-catalyzed reaction. mdpi.commdpi-res.com This α-methylthiolation involves reacting this compound with 2-methylthio-1,2-diphenylethanone. mdpi.commdpi-res.com The reaction is facilitated by a catalytic system comprising RhH(PPh₃)₄ and dppe, with the addition of dimethyl disulfide. mdpi.commdpi-res.com This specific transformation, conducted in refluxing tetrahydrofuran (THF) for three hours, yields 2-benzyl-2-methylthiocyclohexanone. mdpi.commdpi-res.com The regioselectivity of this reaction underscores the significant role played by the enol form of the ketone in directing the substitution. mdpi.commdpi-res.comamazonaws.com

Table 1: Reaction Conditions for Alpha-Methylthiolation of this compound

Parameter Condition
Substrate This compound
Reagent 2-Methylthio-1,2-diphenylethanone
Catalyst RhH(PPh₃)₄ (4 mol%)
Ligand dppe (8 mol%)
Additive Dimethyl disulfide (12 mol%)
Solvent Tetrahydrofuran (THF)
Temperature Reflux
Time 3 hours
Product 2-Benzyl-2-methylthiocyclohexanone

| Yield | 47% mdpi.commdpi-res.com |

Enol Acetate Derivatization

Enol acetates are significant intermediates in the chemistry of ketones. For unsymmetrical ketones like this compound, the formation of specific enolate isomers is crucial for controlling the regioselectivity of subsequent reactions. The more highly substituted lithium enolate isomer of this compound can be effectively generated through the reaction of its corresponding enol acetate with methyllithium. researchgate.net This method provides a strategic advantage for directing alkylation reactions to the more substituted α-carbon. researchgate.net

α-Oxidation of Cyclic Ketones with 1,4-Benzoquinones via Enol Catalysis

The direct oxidation of cyclic ketones can be explored using enol catalysis. In an investigation of the reaction between 2-phenylcyclohexanone, a close structural analog of this compound, and 1,4-benzoquinone, an unexpected outcome was observed. uni-koeln.de When employing diphenyl phosphate (B84403) (DPP) as the catalyst, the reaction did not yield the anticipated 1,4-addition products. uni-koeln.de Instead, it exclusively produced a formal 1,6-addition product. uni-koeln.de This finding suggests a complex reaction pathway that deviates from simple Michael addition, highlighting the nuanced reactivity of enol intermediates with quinone-based oxidants.

Silylation and Alkylation Derivatization Techniques

The alkylation of enolates derived from this compound has been studied to understand regioselectivity. researchgate.net The generation of specific lithium enolate isomers is a key control element. The less substituted lithium enolate can be formed under kinetically controlled conditions by deprotonating the ketone with a hindered base, such as lithium diisopropylamide (LDA). researchgate.net Conversely, the more substituted enolate is best accessed from the corresponding enol acetate or enol trimethylsilyl (B98337) ether. researchgate.net While silyl enol ethers offer the benefit of avoiding dialkylation, obtaining a single structural isomer of the silyl ether can be challenging. researchgate.net The alkylation of these specific enolates allows for controlled substitution at either the C2 or C6 position of the cyclohexanone ring. researchgate.net For instance, treating 1-(trimethylsiloxy)cyclohexene with benzyl bromide in the presence of zinc chloride (ZnCl₂)/alumina results in the formation of this compound in 65% yield. acs.org

Derivatization for Absolute Stereochemistry Determination (e.g., Diastereomeric Acetals by 13C NMR)

Determining the enantiomeric purity of chiral ketones like this compound is essential. A method has been developed that involves the formation of diastereomeric acetals, which can then be analyzed by 13C NMR spectroscopy to determine the enantiomeric excess (% ee). researchgate.netresearchgate.net This technique provides a reliable means of assessing the stereochemical outcome of asymmetric syntheses. researchgate.net Furthermore, the absolute configuration of this compound can be investigated through host-guest chemistry. An X-ray crystallographic study of an inclusion complex formed between (R)-2-benzylcyclohexanone and the chiral host molecule TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) revealed that the host ingeniously includes the guest molecule through a combination of hydrogen bonding and van der Waals interactions. researchgate.netresearchgate.net This complexation is so effective that it can be used for the deracemization of (±)-2-benzylcyclohexanone, converting the racemic mixture into the R-isomer in quantitative yield with high enantiomeric excess. researchgate.net

Formation of Epiminocyclohexanes from Oximes

Epiminocyclohexanes, also known as aziridines, can be synthesized from α,β-unsaturated cyclohexanone oximes. Specifically, the reduction of (Z)-2-benzylidenecyclohexanone oxime with lithium aluminum hydride (LAH) leads to the formation of the corresponding 1-benzyl-1,2-epiminocyclohexane. cdnsciencepub.com The reaction proceeds via a postulated mechanism where the hydride reagent reduces both the C=N double bond of the oxime and the C=C double bond of the benzylidene group. cdnsciencepub.com Using lithium aluminum deuteride (B1239839) (LAD) in the reaction resulted in the incorporation of two deuterium (B1214612) atoms into the epiminocyclohexane product, providing insight into the reduction mechanism. cdnsciencepub.com

Mechanistic Studies of this compound Transformations

The study of reaction mechanisms provides fundamental insights into how chemical transformations occur, enabling the optimization of existing methods and the rational design of new synthetic strategies. For this compound, a versatile building block in organic synthesis, understanding the intricate details of its reactions is crucial for controlling stereochemistry and achieving high efficiency. smolecule.com Mechanistic investigations, spanning from kinetic experiments to advanced computational modeling, have been instrumental in unraveling the complexities of its synthesis and functionalization.

Elucidation of Enantioselective Induction Mechanisms (e.g., Intramolecular Hydrogen Bonding)

Achieving high levels of enantioselectivity in reactions that form or involve this compound is a significant goal. The mechanisms of stereochemical induction are often subtle, relying on non-covalent interactions between a chiral catalyst or reagent and the substrate.

One powerful strategy involves thermodynamically controlled deracemization. In this approach, a racemic mixture of this compound is converted into a single, optically active R-isomer. researchgate.net This transformation can be achieved using chiral TADDOL hosts in an alkaline aqueous methanol solution. An X-ray crystallographic study of the inclusion complex formed between the host and (R)-2-benzylcyclohexanone revealed the basis for this selectivity. The host molecule strategically encapsulates the guest molecule through a combination of hydrogen bonding and van der Waals interactions, favoring the inclusion of one enantiomer over the other and driving the equilibrium towards the formation of the R-isomer. researchgate.net

In other systems, such as the α-hydroxylation of carbonyl compounds, enol formation is a critical step. The reaction's efficiency is enhanced by carbonyl substitutions that promote enolization, for instance, through hydrogen bonding. harvard.edu For enantioselective Michael additions catalyzed by Nickel(II)-diamine complexes, a proposed stereochemical model, consistent with X-ray structure analysis, suggests that one diamine ligand acts as a chiral directing group to provide stereoinduction, while a second, coordinated diamine ligand functions as a base for enolization. acs.org This dual-role mechanism highlights how distinct functions within a single catalytic system can cooperate to induce enantioselectivity.

Understanding Stereochemical Control in Alkylation Reactions

The alkylation of this compound and its precursors is a fundamental carbon-carbon bond-forming reaction where stereochemical control is paramount. thieme-connect.de The stereochemical outcome is heavily influenced by the nature of the enolate, the electrophile, and the catalyst system employed.

The generation of specific lithium enolate isomers from this compound has been studied to control the regioselectivity of alkylation. researchgate.netthieme-connect.de The less substituted enolate is typically formed under kinetically controlled conditions using a strong, hindered base like lithium diisopropylamide (LDA), while the more substituted enolate can be accessed from the corresponding enol acetate or silyl enol ether. researchgate.netthieme-connect.de

Catalytic asymmetric alkylation offers a more sophisticated approach to stereocontrol. The use of tributyltin enolates of cyclohexanone, in conjunction with a chiral Cr(salen) complex, facilitates the enantioselective α-alkylation with various electrophiles. princeton.edu This method is notable for providing access to enantiomerically enriched products bearing all-carbon quaternary stereocenters. The reaction's enantioselectivity is sensitive to solvent and temperature, with aromatic solvents and lower temperatures generally affording better results. princeton.edu Interestingly, the absolute stereochemistry of the product was found to be dependent on the structure of the alkylating agent, suggesting a complex mechanism of stereochemical communication between the chiral catalyst and the substrates. princeton.edu

Table 1: Enantioselective Alkylation of Cyclohexanone Derivatives Catalyzed by Cr(salen) Complex 1e

Entry Electrophile Solvent Temp (°C) Yield (%) ee (%)
1 Benzyl Bromide Toluene (B28343) -20 70 80
2 Benzyl Bromide Chlorobenzene -40 83 53 princeton.edu
3 Allyl Bromide Toluene -20 65 72
4 Allyl Bromide Chlorobenzene -40 60 46 princeton.edu
5 Methyl Iodide Toluene -20 75 85

Data sourced from supporting information and text describing optimization of the reaction. princeton.edu

Kinetic and Mechanistic Experiments in Catalytic Processes

Kinetic studies and carefully designed mechanistic experiments provide direct evidence for proposed reaction pathways. For the Ni(II)-diamine catalyzed Michael addition, kinetic analysis was performed by monitoring substrate concentration over time using ¹H NMR. The results indicated that the reaction is first-order in both the nitroalkene and the dicarbonyl compound. acs.org Furthermore, the absence of a significant non-linear effect between catalyst enantiomeric excess and product enantiomeric excess suggests that the active catalyst is likely a monomeric species. acs.org

In a different system involving the palladium-catalyzed dynamic kinetic resolution of racemic ketones, extensive deuteration at both the α and α' positions was observed when the reaction was conducted in DMSO-d₆. ntu.edu.sg This H/D exchange provides strong evidence for a mechanism involving rapid and reversible deprotonation of the ketone under the catalytic conditions, which is a prerequisite for the dynamic kinetic resolution process. ntu.edu.sg

To probe the mechanism of a chelate-assisted Cα–Cβ bond cleavage, the reaction progress was monitored by GC-MS. This revealed the rapid formation of an initial coupling product, which was then slowly converted to the final C–C cleaved product, confirming a stepwise pathway. marquette.edu H/D exchange experiments using deuterated propanol (B110389) were also conducted to understand the proton transfer steps within the catalytic cycle. marquette.edu

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. It allows for the mapping of potential energy surfaces, the characterization of transition states, and the rationalization of observed stereoselectivity.

For the light-driven synthesis of ketones using N-heterocyclic carbene (NHC) catalysis, DFT calculations and mechanistic analyses were used to guide the development of the methodology. researchgate.net These studies revealed that the reactivity is dependent on both the substrate and the specific NHC catalyst used. researchgate.net

In the context of direct oxidations of cyclic ketones, mechanistic experiments have been complemented by high-end computational studies. uni-koeln.de For the aminoxylation of 2-phenyl cyclohexanone with nitrosobenzene (B162901) catalyzed by a chiral phosphoric acid, DFT calculations elucidated a complex mechanism. The calculations showed that the catalyst and two molecules of nitrosobenzene assemble to form a reactive complex. This complex then reacts with the ketone, and a subsequent rearrangement involving a hydrogen bond shift leads to the final product with a very small energy barrier. uni-koeln.de Such computational insights are crucial for understanding the roles of all components in the reaction and the origins of stereoselectivity. uni-koeln.de

Analysis of Photochemical Activity of Enamines in Alkylation

The photochemical activity of enamines provides a powerful, metal-free strategy for the α-alkylation of carbonyl compounds under mild conditions. Mechanistic studies have shown that in-situ generated chiral enamines can initiate the formation of radical species from alkyl halides without the need for an external photoredox catalyst. acs.org

Two primary photochemical mechanisms have been identified. The first involves the formation of an electron-donor-acceptor (EDA) complex between the enamine and the alkyl halide. Upon light excitation, this complex facilitates an electron transfer, leading to the fragmentation of the alkyl halide's carbon-halogen bond to generate an electrophilic radical and a chiral radical cation of the enamine. acs.org The second mechanism involves the direct photoexcitation of the enamine. acs.org

The key steps following the initial photochemical event involve a chain propagation process. This process is triggered by the trapping of the electrophilic radical by the ground-state enamine. This forms a key α-amino radical intermediate, which can then propagate the chain through either a single-electron transfer (SET) reduction of another alkyl halide molecule or by a halogen atom transfer from the alkyl halide. acs.org These detailed mechanistic investigations explain why the reaction is light-dependent and how stereocontrol is maintained through the chiral amine catalyst. acs.org

Proposed Mechanisms for Tandem Cyclization Processes

Tandem reactions that form multiple bonds in a single operation offer an efficient route to complex cyclic structures like substituted cyclohexanones. A tandem carbene and photoredox-catalyzed process has been developed for the convergent synthesis of α,β-disubstituted cyclohexanones, which can be viewed as a formal [5+1] cycloaddition. researchgate.netnih.gov

The proposed mechanism for this transformation is intricate, involving two distinct and cooperating photoredox cycles. nih.gov

Cycle 1 (Ketone Formation): An acyl azolium, generated in situ from an acyl imidazole and an N-heterocyclic carbene (NHC), is reduced by a single-electron transfer (SET) to form an acyl azolium radical. Concurrently, a radical precursor is oxidized to generate a benzyl radical. These two radicals undergo an intermolecular radical-radical coupling to form a linear ketone intermediate after the loss of the NHC. nih.gov

Cycle 2 (Cyclization): The linear benzylic ketone formed in the first cycle is then oxidized. A single-electron oxidation of the corresponding enol or enolate generates an α-benzylic radical. This radical undergoes an intramolecular cyclization with a tethered alkene. The resulting γ-benzylic radical is then reduced and protonated to afford the final α,β-disubstituted cyclohexanone product. nih.gov

This tandem process is notable for its mild reaction conditions and its ability to construct two contiguous C-C bonds without the use of strong bases or expensive metal catalysts. researchgate.netnih.gov

Applications of 2 Benzylcyclohexanone and Its Derivatives in Advanced Synthesis

Precursors in Synthesis of Complex Molecules

2-Benzylcyclohexanone serves as a foundational starting material for constructing intricate molecular architectures. Its reactive ketone group and the α-benzyl substituent can be selectively manipulated to build diverse and complex organic molecules. researchgate.net

Pharmaceutical Applications

In the realm of pharmaceutical research, this compound and its derivatives are recognized as important intermediates for creating bioactive compounds. researchgate.net The cyclohexane (B81311) ring is a common motif in many pharmaceutical agents, and this compound provides a direct route to access derivatives incorporating this framework. researchgate.net For instance, it is used in the preparation of ethyl 1-hydroxy-2-benzylcyclohexylacetate, a key intermediate in the synthesis of various pharmaceutical compounds. researchgate.netbunri-u.ac.jp

The structural analogue, 2-benzylcyclohexane-1,3-dione (B1607383), also serves as a precursor in medicinal chemistry, with its derivatives being explored for potential therapeutic activities. researchgate.net The core structure is a versatile scaffold for developing new pharmacologically active agents. stackexchange.comkisti.re.kr Furthermore, geminal bisphosphonates, a class of compounds with significant therapeutic potential against major tropical diseases and as anti-tumor agents, can be synthesized using this compound as a substrate in organocatalyzed Michael additions. nii.ac.jp

Materials Science Applications

The utility of this compound extends into materials science, primarily due to its unique physical properties. The compound itself exhibits liquid crystalline characteristics, positioning it as a valuable model for studying the behavior of liquid crystals. researchgate.net This research is integral to the development of new liquid crystal materials for applications such as advanced display technologies and sensors. researchgate.net Additionally, derivatives of the related 2-benzylcyclohexane-1,3-dione are being investigated for their potential use in creating novel polymers and other advanced materials. researchgate.net

Natural Product Synthesis (e.g., Schweinfurthin B Core, Lipopolysaccharide Constituents, Cucumber Fly Secretion, Epilachnene)

This compound is a key starting point for the synthesis of several complex natural products, particularly in its chiral form.

Schweinfurthin B Core: Researchers have explored synthetic routes to the core structure of Schweinfurthin B, a natural product with significant antiproliferative properties. nih.gov One approach involves the synthesis of this compound derivatives which are then used to construct the characteristic xanthene core of the molecule. nih.gov

Lipopolysaccharide Constituents and Cucumber Fly Secretion: The optically active (R)-2-benzylcyclohexanone is a crucial intermediate for synthesizing various natural products. Through a Baeyer-Villiger oxidation, this chiral ketone provides access to an optically active secondary alcohol moiety. This intermediate is central to the synthesis of Methyl (R)-3-hydroxy-12-methyltridecanoate, a known constituent of lipopolysaccharides, and (R)-1,3-nonanediol, a secretion from the cucumber fly. The initial microbial hydrolysis to obtain the chiral ketone proceeds with high efficiency, as detailed in the table below.

Product from Microbial HydrolysisEnantiomeric Excess (e.e.)YieldApplication
(R)-2-benzylcyclohexanone84–87%65–70%Precursor for Lipopolysaccharide Constituent & Cucumber Fly Secretion

Data sourced from a study on microbial enantiofacially selective hydrolysis.

Epilachnene (B139202): The methodology developed for the stereochemical control of 2-substituted cyclohexanones has been applied to the synthesis of natural products like (R)-(-)-epilachnene, an antipode of a defensive compound from the Mexican bean beetle. While the specific synthesis of epilachnene employs 2-allylcyclohexanone, the foundational research and method development for the key thermodynamically controlled deracemization step were elucidated using (R)-2-benzylcyclohexanone as a model compound in a host-guest inclusion complex with TADDOL. bunri-u.ac.jpresearchgate.net

Intermediates in Ziegler-Natta Type Polymerization (e.g., Metallocenes)

This compound plays a pivotal role as an intermediate in the synthesis of novel metallocene catalysts used in Ziegler-Natta type polymerization of α-olefins. The synthesis begins with this compound and its substituted derivatives, which are converted into substituted tetrahydrofluorenes. These tetrahydrofluorenyl ligands are then used to create new, highly stable, bridged and unbridged bis(tetrahydrofluorenyl) zirconocenes. These metallocene complexes, when activated, serve as efficient catalyst precursors for the polymerization of ethylene (B1197577) and propylene, demonstrating significantly better stability than similar fluorenyl-containing metallocenes.

Chiral Building Blocks

The ability to introduce chirality at the C2 position makes this compound a valuable chiral building block in asymmetric synthesis.

Access to Optically Active Natural Products and Intermediates

The enantiomerically pure forms of this compound are powerful starting materials for the synthesis of optically active natural products and pharmaceutical intermediates. As previously mentioned, (R)-2-benzylcyclohexanone, obtained through microbial hydrolysis, is a direct precursor to constituents of lipopolysaccharides and insect secretions. This enzymatic method provides an efficient route to the chiral ketone, which can then be transformed into a variety of enantiomerically enriched target molecules. The use of chiral this compound circumvents the need for more complex asymmetric reactions later in a synthetic sequence, making it an efficient chiral synthon. researchgate.net

Precursor for Enantiomerically Pure Hydroxycarboxylic Acids

(R)-2-benzylcyclohexanone is recognized as a valuable precursor for the synthesis of natural products, which often involves the creation of enantiomerically pure hydroxycarboxylic acids. d-nb.infonih.govethz.chresearchgate.net These acids are crucial chiral building blocks because they possess at least two functional groups, a hydroxyl and a carboxyl group, that can be readily modified. d-nb.info The demand for enantiomerically pure compounds is driven by the understanding that chirality plays a significant role in biological activity. d-nb.info

Synthesis of Enantiomerically Enriched All-Carbon Quaternary Centers

The construction of all-carbon quaternary stereocenters, a common motif in complex natural products, presents a significant challenge in organic synthesis. nih.govbeilstein-journals.org this compound has been utilized in methodologies aimed at creating these challenging structures. For instance, in the presence of a chiral Cr(salen) complex, the tributyltin enolate of this compound can undergo catalytic asymmetric α-alkylation. princeton.edu This reaction provides access to enantiomerically enriched products bearing a quaternary carbon center. princeton.edu Specifically, the alkylation of the tributyltin enolate of cyclohexanone (B45756) with methyl iodide, catalyzed by a chromium complex, yields the α-alkylated product with high enantioselectivity. princeton.edu Another approach involves the enantioselective protonation of enol esters, which can provide α-chiral ketones with high enantioselectivities. researchgate.net

Catalyst SystemAlkylating AgentProductYield (%)Enantiomeric Excess (ee %)
Cr(salen) ComplexMethyl Iodideα-Methyl-2-benzylcyclohexanone8353

Table 1: Enantioselective alkylation of this compound derivative. princeton.edu

Diversification of Cyclic Scaffolds

The cyclohexanone ring of this compound provides a scaffold that can be chemically modified to produce other cyclic structures, expanding its utility in synthetic chemistry.

Conversion to Caprolactams via Beckmann Rearrangement

The Beckmann rearrangement offers a classic method for converting ketoximes into amides. In the context of this compound, its oxime derivative can be transformed into the corresponding caprolactam. scielo.org.mxnih.govgoogleapis.comrsc.orgpw.edu.plgoogle.comgoogle.com This rearrangement is a key industrial process, particularly for the production of ε-caprolactam from cyclohexanone oxime, which is the precursor to Nylon-6. scielo.org.mx The reaction can be promoted by various reagents, including strong acids like sulfuric acid or oleum, and can even be carried out under milder conditions using solid acid catalysts or ionic liquids. scielo.org.mxrsc.orgpw.edu.pl For example, subjecting a derivative of this compound to modified Beckmann conditions can yield the corresponding caprolactam in good yield. nih.gov

Formation of other Cycloalkanones (e.g., Cyclopentanones)

While this compound itself is a six-membered ring, it can be a starting point for the synthesis of other ring sizes. nih.gov Research has shown that under certain photocatalyzed reaction conditions optimized for cyclohexanone synthesis, the formation of cyclopentanones can also occur, suggesting that with further optimization, this process could be tailored for the synthesis of smaller cycloalkanones. nih.gov Additionally, the related compound 2-benzylcyclopentanone (B1335393) is a known precursor for various cyclopentane (B165970) derivatives. smolecule.com

Models for Biological Activity Studies (Excluding Direct Dosage/Administration)

Derivatives of this compound have been synthesized and evaluated as models to understand their influence on biological systems, particularly at the cellular level.

Modulation of Mitochondrial Respiration

Certain derivatives of this compound have been investigated for their ability to modulate mitochondrial function. amazonaws.comnih.gov For instance, a series of substituted cyclohexyl noviomimetics, which are structurally related to this compound derivatives, were synthesized and tested for their effects on mitochondrial bioenergetics. nih.gov It was observed that specific substitutions on the benzyl (B1604629) group could influence whether the compounds promoted mitochondrial respiration or shifted cellular energy production towards glycolysis. nih.gov For example, a 2-chlorobenzyl derivative was found to increase mitochondrial ATP production, while a 2,4-dichlorobenzyl derivative led to a decrease in mitochondrial ATP production and an increase in glycolytic ATP production. nih.gov This line of research is relevant to understanding how small molecules can influence cellular energy metabolism, which is a key factor in various disease states. nih.gov

CompoundSubstitution on Benzyl RingEffect on Mitochondrial ATP Production
Derivative 12-chloroIncrease
Derivative 22,4-dichloroDecrease

Table 2: Effect of Benzyl Ring Substitution on Mitochondrial Respiration. nih.gov

Protein-Ligand Interactions (e.g., Hsp90 C-terminal Dimerization)

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. nih.govnih.gov Consequently, Hsp90 has become a significant target for the development of anticancer therapies. nih.govnih.gov Hsp90 is composed of three primary domains: an N-terminal domain (NTD), a middle domain (MD), and a C-terminal domain (CTD). nih.govmdpi.com The majority of Hsp90 inhibitors developed to date target the ATP-binding site located in the N-terminal domain. nih.gov However, these N-terminal inhibitors often trigger a pro-survival mechanism known as the heat shock response (HSR), which has limited their clinical success. nih.govrsc.org

In contrast, targeting the C-terminal domain (CTD) offers a promising alternative strategy. The CTD is essential for the dimerization of Hsp90, a process that is critical for its chaperone activity. nih.govnih.govmdpi.com Small molecules that interfere with this dimerization process can inhibit Hsp90 function without inducing the problematic heat shock response. nih.govrsc.org This makes the Hsp90 CTD an attractive target for a new class of protein-protein interaction inhibitors. nih.gov

The development of C-terminal inhibitors has been guided by structure-activity relationship (SAR) studies of compounds like novobiocin (B609625), which binds to a secondary nucleotide binding pocket in the CTD. mdpi.comnih.gov Research has led to the creation of "noviomimetics," which replace the complex noviose sugar of novobiocin with simpler, synthetically accessible moieties, such as cyclohexyl derivatives, while retaining biological activity. rsc.orgnih.gov These studies explore how the size and nature of substituents on a core scaffold influence binding to the C-terminal domain. While direct studies on this compound itself as an Hsp90 inhibitor are not prominent, its structural components are relevant to the design of such inhibitors. The cyclohexanone core provides a scaffold that, when appropriately functionalized, could be explored for interaction with the Hsp90 C-terminal binding pocket, in a similar fashion to the cyclohexyl derivatives used in noviomimetics. nih.gov The design of such molecules often involves incorporating an aromatic ring and a potential cationic center, features that can be integrated into a this compound framework. mdpi.com

Profiling of Antiproliferative Activity

Derivatives of the cyclohexanone scaffold have been evaluated for their potential as anticancer agents. Specifically, a series of 2-benzylidencycloalkanones, which are structurally related to this compound, were synthesized and screened for their antiproliferative activity against human tumor cell lines. researchgate.net The study investigated how different substituents on the benzylidene ring and the size of the cycloalkanone ring influence cytotoxicity. researchgate.net

In a study profiling 2-benzylidencyclohexanones (CH compounds), significant inhibitory potential was observed for several derivatives. researchgate.net The antiproliferative effects were measured, and IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) were determined. For instance, the 3,4-dioxolan-substituted cyclohexanone derivative (a methylenedioxy analog) showed notable activity with an IC50 value of 21.2 µmol/L. researchgate.net The relationship between the lipophilicity of these compounds and their biological activity was also explored to guide the design of more potent analogs. researchgate.net

The data suggests that substitutions on the aryl ring play a critical role in the antiproliferative activity of these compounds.

Table 1: Antiproliferative Activity of Selected 2-Arylmethylene-Cyclohexanone Derivatives

Compound ID Substituent (R) on Benzylidene Ring IC50 (µmol/L) researchgate.net
1 2,4-Dimethoxy > 100.0
2 3,4,5-Trimethoxy 90.0
3 3,4-Dioxolan (Methylenedioxy) 21.2

This table presents a selection of data for illustrative purposes and is based on findings from the cited research. researchgate.net

Reactivity with Cysteine Sulfenic Acid in Cyclic C-Nucleophiles

The oxidation of cysteine residues in proteins to form cysteine sulfenic acid (Cys-SOH) is a key post-translational modification involved in cellular signaling. nih.govrsc.org Due to its role in protein function, there is significant interest in developing chemical probes that can selectively react with and detect Cys-SOH. rsc.orgchemrxiv.org Cyclic 1,3-dicarbonyl compounds, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione), are a well-established class of C-nucleophiles used for this purpose. rsc.orgnih.gov The enol form of these compounds acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenic acid to form a stable thioether adduct. nih.gov

The reactivity of these cyclic C-nucleophiles is a critical factor, as they must compete with other biological reactions of sulfenic acid. nih.gov The this compound scaffold, specifically in the form of 2-benzylcyclohexane-1,3-dione, fits into this class of reactive molecules. Research has focused on creating libraries of cyclic C-nucleophiles to profile their reactivity and identify structures with enhanced reaction rates compared to the standard probe, dimedone. rsc.orgrsc.org

In a comprehensive study, the reactivity of various cyclic C-nucleophiles with a model sulfenic acid was measured. nih.gov The findings indicate that substitutions on the cyclohexanedione ring significantly influence the reaction rate. For example, 4-benzylcyclohexane-1,3-dione was among the compounds tested. nih.gov The observed rate constant (k_obs) provides a quantitative measure of this reactivity. These studies are crucial for developing more effective chemical reporters for protein S-sulfenylation and for designing covalent inhibitors that target oxidized cysteine residues in therapeutically relevant proteins. rsc.org The structural similarity of 2-benzylcyclohexane-1,3-dione to these tested compounds suggests it would participate in similar reactions, with its specific reactivity profile being influenced by the position of the benzyl group.

Table 2: Reactivity of Selected Cyclic C-Nucleophiles with a Model Sulfenic Acid

Compound Structure Observed Rate Constant (k_obs) (min⁻¹) nih.gov
Dimedone 5,5-dimethyl-1,3-cyclohexanedione 0.7
4-Benzylcyclohexane-1,3-dione 4-benzyl-1,3-cyclohexanedione 0.7
N-Benzyl-piperidine-2,4-dione 1-benzylpiperidine-2,4-dione 86.4 ± 2.2 rsc.org

This table compares the reactivity of related compounds to illustrate the effect of structural modifications, based on data from the cited research. nih.govrsc.org

Spectroscopic and Analytical Characterization for Academic Research

X-ray Crystallography for Inclusion Complex Structure Elucidation

X-ray crystallography has been a pivotal technique for elucidating the three-dimensional structure of inclusion complexes involving 2-benzylcyclohexanone. These studies provide critical insights into the nature of chiral molecular recognition, where a host molecule selectively binds one enantiomer of a guest molecule.

A significant example is the study of the inclusion complex formed between this compound and an optically active host compound, TADDOL [(-)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[5.4]decene]. researchgate.netresearchgate.net X-ray crystallographic analysis of the complex of TADDOL with (R)-2-benzylcyclohexanone revealed the specific interactions that govern the host-guest assembly. researchgate.netresearchgate.net The study demonstrated that the host TADDOL molecule strategically includes the (R)-2-benzylcyclohexanone guest molecule through a combination of hydrogen bonding and van der Waals forces. researchgate.netresearchgate.net This detailed structural information is crucial for understanding the mechanisms of enantioselective processes, such as thermodynamically controlled deracemization, where a racemic mixture of this compound is converted into a single, optically active R-isomer. researchgate.net

The formation of such host-guest complexes is fundamental to chiral separation and recognition. scribd.com The stability and specificity of these complexes, as revealed by X-ray diffraction, are dependent on a precise fit between the host and guest, highlighting the importance of intermolecular interactions in creating diastereoisomeric complexes that can be separated. researchgate.netscribd.com

Table 1: Crystallographic Data for the Inclusion Complex of TADDOL and (R)-2-Benzylcyclohexanone Specific crystallographic parameters like crystal system, space group, and unit cell dimensions are typically reported in detailed crystallographic information files (CIFs) and primary research articles. The following is a generalized representation based on available literature descriptions.

ParameterDescriptionReference
Host MoleculeTADDOL (or its derivatives) researchgate.netresearchgate.net
Guest Molecule(R)-2-Benzylcyclohexanone researchgate.netresearchgate.net
Key InteractionsHydrogen Bonding, van der Waals forces researchgate.netresearchgate.net
ApplicationElucidation of chiral recognition in thermodynamically controlled deracemization researchgate.net

Vibrational Spectroscopy (IR, Raman) for Structural Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound by identifying its functional groups and providing a "fingerprint" of the molecule. scribd.com

The IR spectrum of this compound is well-documented in spectral databases. nih.govnist.gov A prominent and characteristic absorption band is the carbonyl (C=O) stretching vibration, which is expected for a cyclohexanone (B45756) derivative. The exact position of this band provides information about the electronic environment of the carbonyl group. The spectrum also displays characteristic bands for C-H stretching vibrations of the aromatic ring and the aliphatic cyclohexyl ring, as well as C-H bending vibrations.

While detailed vibrational analysis of this compound itself is not extensively published, studies on similar molecules, such as 2,6-bis(benzylidene)cyclohexanone, provide a framework for assignments. nih.govresearchgate.net In these systems, the carbonyl stretching vibration is a key marker, and its frequency can be influenced by conjugation and ring conformation. nih.gov For this compound, the aliphatic and aromatic C-H stretching vibrations typically appear in the 3100-2800 cm⁻¹ region. esisresearch.org

Both FT-IR and FT-Raman spectra are available for this compound from various sources, allowing for a comprehensive vibrational analysis. nih.gov Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. scribd.com

Table 2: Selected Vibrational Frequencies and Assignments for this compound This table is a composite based on typical frequency ranges for the specified functional groups and data available from spectral databases.

Frequency Range (cm⁻¹)AssignmentSpectroscopy MethodReference
3100 - 3000Aromatic C-H StretchIR, Raman esisresearch.org
3000 - 2850Aliphatic C-H Stretch (CH₂, CH)IR, Raman esisresearch.org
~1710Carbonyl (C=O) StretchIR (strong), Raman nih.govnih.gov
1600, 1495, 1450Aromatic C=C Ring StretchIR, Raman esisresearch.org
~1450CH₂ ScissoringIR, Raman esisresearch.org

Computational and Theoretical Studies Relevant to 2 Benzylcyclohexanone

Quantum Chemical Calculations (e.g., DFT, B3LYP functional)

Quantum chemical calculations are fundamental to modern computational organic chemistry. Density Functional Theory (DFT) has become a particularly prevalent method due to its favorable balance of computational cost and accuracy. q-chem.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for studying organic molecules and reactions. ccu.edu.twnih.gov

For molecules structurally related to 2-benzylcyclohexanone, DFT calculations, especially with the B3LYP functional and basis sets like 6-31G(d) or 6-311++G**, are routinely used to determine a variety of molecular properties. stuba.skresearchgate.net These calculations can predict optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. researchgate.netepstem.net

In a study on 2,6-bis(p-methoxy benzylidene) cyclohexanone (B45756), a related compound, geometry optimization at the B3LYP/6-31G(d) level revealed that the central cyclohexanone ring adopts a 'half chair' conformation. researchgate.net Such calculations are crucial for understanding the ground-state structure of this compound and how the bulky benzyl (B1604629) group influences the conformation of the cyclohexyl ring. Furthermore, these methods are used to calculate NMR chemical shifts, providing a theoretical comparison for experimental data. stuba.skepstem.net

The table below summarizes the key molecular properties that can be determined for this compound and its derivatives using DFT methods.

Property CalculatedMethod/FunctionalBasis SetApplication/Insight
Optimized Molecular GeometryDFT/B3LYP6-31G(d)Predicts bond lengths, bond angles, and dihedral angles; determines the stable conformation (e.g., chair vs. boat) of the cyclohexanone ring. researchgate.net
Vibrational FrequenciesDFT/B3LYP6-31G(d)Simulates the infrared (IR) spectrum to help assign experimental peaks; confirms optimized structures as true energy minima. researchgate.netepstem.net
Electronic PropertiesDFT/B3LYP6-31G(d,p)Calculates HOMO-LUMO energy gaps, Mulliken atomic charges, and molecular electrostatic potential maps to understand reactivity and charge distribution. epstem.net
Thermodynamic PropertiesDFT/B3LYP6-31G(d,p)Determines total energy, entropy, and thermal capacity, which are essential for analyzing reaction thermodynamics. epstem.net
NMR Chemical ShiftsGIAO / DFT/B3LYP6-31G(d)Predicts ¹H and ¹³C NMR chemical shifts to aid in structural elucidation and comparison with experimental spectra. epstem.net

Potential Energy Surface (PES) Analysis of Related Compounds

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. Exploring the PES is critical for identifying stable isomers, conformational minima, and the transition states that connect them. semanticscholar.org

For cyclohexanone derivatives, PES analysis can elucidate complex conformational dynamics. For instance, in a study of 2,6-bis(p-methoxy benzylidene) cyclohexanone, a relaxed PES scan was conducted to analyze the energetic consequences of the twisting of the phenyl rings relative to the cyclohexanone core. researchgate.net This analysis revealed that the twisting of the phenyl rings was energetically favored, providing insight into the steric interactions within the molecule. researchgate.net A similar approach for this compound would map the energy changes associated with the rotation of the C-C bond connecting the benzyl group to the cyclohexanone ring, identifying the most stable rotational conformers.

Furthermore, PES analysis is instrumental in studying reaction pathways. Computational studies on the reaction of toluene (B28343) (a related benzylic compound) with hydroxyl radicals have used PES to map out the various reaction channels, including addition and hydrogen abstraction. researchgate.netchemrxiv.org For the synthesis of this compound, a PES analysis would be used to locate the transition state for the key C-C bond-forming step and to calculate the activation energy barrier, providing a quantitative measure of the reaction's feasibility. chemrxiv.org

Theoretical Models for Chiral Recognition and Asymmetric Induction

The synthesis of enantiomerically pure this compound relies on asymmetric catalysis, where a chiral catalyst directs the reaction to favor one enantiomer over the other. Theoretical models are essential for understanding the mechanisms of this chiral recognition and induction. mdpi.com

A common route to chiral 2-substituted cyclohexanones is the proline-catalyzed α-alkylation of cyclohexanone. nih.govacs.org Computational studies on analogous proline-catalyzed aldol (B89426) reactions have provided a widely accepted mechanistic model. nih.govresearchgate.net In this model, proline reacts with cyclohexanone to form a chiral enamine intermediate. The stereoselectivity of the subsequent reaction with an electrophile (like benzyl bromide) is determined by the specific geometry of the transition state.

Key factors that govern chiral recognition and asymmetric induction in these systems include:

Catalyst Geometry: The rigid structure of the catalyst, such as the pyrrolidine (B122466) ring of proline, creates a well-defined chiral environment. nih.gov

Non-covalent Interactions: Hydrogen bonding between the catalyst's carboxylic acid group and the electrophile plays a crucial role in orienting the reactants within the transition state. nih.govresearchgate.net

Steric Shielding: The catalyst framework can sterically block one face of the enamine, forcing the electrophile to approach from the less hindered face. princeton.edu For example, computational models have shown that a benzyl group on a catalyst framework can effectively prevent reaction on the Re face of an enamine. princeton.edu

Binding Cavity: In more complex catalysts, a congested binding pocket can force the substrates into a specific arrangement that favors a particular stereochemical outcome, driven by factors like hydrogen bonding and dispersion forces. nih.gov

These theoretical models allow chemists to rationalize the observed stereoselectivity and to design new, more effective catalysts for reactions like the asymmetric synthesis of this compound. nih.gov

Computational Studies on Reaction Mechanisms and Enantiodiscriminating Steps

Computational studies provide a step-by-step depiction of reaction mechanisms, identifying intermediates and transition states along the reaction coordinate. rsc.orgescholarship.org For the asymmetric α-benzylation of cyclohexanone, the mechanism proceeds via enamine catalysis. researchgate.netacs.org

The key steps of the mechanism, which have been elucidated through computational methods like DFT, are:

Enamine Formation: The chiral amine catalyst (e.g., proline) reacts with cyclohexanone to form a chiral enamine. This step involves the formation of a carbinolamine intermediate followed by dehydration.

Nucleophilic Attack (Enantiodiscriminating Step): The enamine, which is the active nucleophile, attacks the benzyl halide. This is the crucial C-C bond-forming and enantiodiscriminating step. Computational modeling of the transition state for this step is paramount for understanding the origin of asymmetry. nih.gov

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral this compound product and regenerate the catalyst.

Computational investigations focus intensely on the transition state of the nucleophilic attack. DFT calculations can determine the geometries and relative energies of the competing transition states that lead to the (R) and (S) enantiomers. nih.govresearchgate.net Studies on related systems have shown that the preferred transition state is stabilized by a combination of steric and electronic factors, such as the formation of a hydrogen bond that locks the geometry in a way that allows the benzyl group to approach from only one face of the enamine nucleophile. nih.govresearchgate.netprinceton.edu By comparing the activation energies (ΔG‡) of the different stereochemical pathways, the enantiomeric excess (ee) of the reaction can be predicted theoretically.

Q & A

Q. What are the standard synthetic routes for 2-Benzylcyclohexanone, and how are reaction conditions optimized?

  • Methodological Answer : this compound is commonly synthesized via Lewis base-catalyzed conjugate reduction of α,β-unsaturated ketones. For example, HMPA (hexamethylphosphoramide) and HSiCl3 are used as catalysts under controlled temperatures (e.g., 0°C for 9 hours, followed by room temperature for 17 hours), yielding ~60% product . Optimization involves adjusting stoichiometry, solvent polarity, and reaction duration. GC-MS or HPLC should validate purity, while NMR confirms regioselectivity. For alternative routes, alkylation of cyclohexanone derivatives with benzyl halides in the presence of strong bases (e.g., LDA) is also reported .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify the benzyl substituent (δ 7.2–7.4 ppm for aromatic protons) and cyclohexanone carbonyl (δ ~208 ppm).
  • IR : A strong carbonyl stretch at ~1715 cm<sup>−1</sup> confirms the ketone group.
  • GC-MS : Retention time and molecular ion peak (m/z 188 for [M]<sup>+</sup>) verify purity and molecular weight.
    Cross-referencing with NIST spectral databases ensures accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • In case of exposure:
  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin contact : Wash with soap/water for 15 minutes.
  • Store in airtight containers away from oxidizers. Toxicity data should be sourced from peer-reviewed SDS, not commercial platforms .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be controlled during synthesis?

  • Methodological Answer : Stereoselectivity is influenced by catalyst choice and substrate geometry. For example, chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity in aldol or Michael additions involving this compound. Reaction monitoring via chiral HPLC or polarimetry is critical. Patent data suggests dehydrogenation agents can minimize isomer formation in related compounds, providing insights for optimizing selectivity .

Q. What mechanistic insights explain the catalytic efficiency of HMPA in this compound synthesis?

  • Methodological Answer : HMPA acts as a Lewis base, coordinating with HSiCl3 to generate a hypervalent silicon intermediate. This facilitates hydride transfer to the α,β-unsaturated ketone. Kinetic studies (e.g., variable-temperature NMR or DFT calculations) reveal rate-limiting steps. Competing pathways, such as over-reduction, are mitigated by controlling HSiCl3 stoichiometry .

Q. How can contradictions in thermodynamic data for this compound be resolved?

  • Methodological Answer : Discrepancies in enthalpy of combustion (ΔcH°) or formation (ΔfH°) may arise from impurities or measurement techniques. Validate data using:
  • Calorimetry : Bomb calorimetry under controlled oxygen pressure.
  • Cross-referencing : Compare results with NIST Chemistry WebBook entries and ensure samples are ≥98% pure (via GC-MS) .
    Statistical tools (e.g., error propagation analysis) should quantify uncertainty .

Guidance for Experimental Design

  • Hypothesis Testing : Frame questions around substituent effects on reactivity (e.g., electron-withdrawing groups on the benzyl ring altering carbonyl activity).
  • Data Validation : Use triplicate runs and internal standards (e.g., deuterated analogs) for reproducibility .
  • Ethical Compliance : Adhere to institutional safety reviews and data integrity standards (e.g., ISO/IEC 17025) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.